molecular formula C7H9BClNO3 B2555925 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid CAS No. 2377608-02-9

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid

Cat. No.: B2555925
CAS No.: 2377608-02-9
M. Wt: 201.41
InChI Key: CYQRZZIAQDQBHW-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid (CAS RN: 2377608-02-9) is a pyridine-based boronic acid derivative with a molecular formula of C₇H₉BClNO₃. This compound features a chlorine substituent at position 5, a methoxy group at position 2, and a methyl group at position 6 on the pyridine ring, with the boronic acid functional group at position 2. It is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials . The compound is commercially available with a purity of ≥98% and is cataloged under identifiers such as MFCD28143925 .

Properties

IUPAC Name

(5-chloro-2-methoxy-6-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRZZIAQDQBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1OC)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxy-6-methylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy and specificity against cancer cells .

Case Study: Anticancer Activity
Research has demonstrated that boronic acid derivatives can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. For instance, studies on renal cancer and leukemia cell lines showed potent inhibition of cell growth when treated with boronic acid-containing compounds, highlighting their potential as effective anticancer agents .

Organic Synthesis

Cross-Coupling Reactions
This compound is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating complex organic molecules. These reactions are vital in producing agrochemicals and fine chemicals, showcasing its importance in organic chemistry .

Reaction Type Importance Example Applications
Cross-CouplingFormation of C-C bondsSynthesis of pharmaceuticals and agrochemicals
Suzuki-MiyauraFormation of biaryl compoundsDevelopment of advanced materials

Material Science

Development of Advanced Materials
this compound is utilized in the development of new materials such as polymers and coatings. Its unique properties contribute to enhanced durability and chemical resistance, making it valuable for applications requiring robust materials .

Agricultural Chemistry

Agrochemical Formulation
The compound plays a role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that are safer for the environment. Its ability to modulate biological pathways makes it suitable for targeting specific pests while minimizing ecological impact .

Analytical Chemistry

Detection and Quantification Techniques
In analytical chemistry, this compound is used in various techniques for detecting and quantifying specific compounds. This application is crucial for environmental monitoring and food safety studies, where accurate measurement of chemical substances is essential .

Enzyme Inhibition

Therapeutic Applications
Boronic acids are recognized for their ability to inhibit various enzymes by forming reversible covalent bonds with hydroxyl groups. This compound has shown potential as an inhibitor of specific biological pathways involved in cancer cell proliferation and survival, making it relevant for therapeutic applications .

Enzyme Targeted Inhibition Mechanism Potential Application
Serine ProteasesReversible covalent bond with hydroxyl groupsCancer treatment
KinasesModulation of signaling pathwaysDiabetes management

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 5-Methoxypyridine-3-boronic acid (CAS RN: 850991-69-4): Differs in substituent positions, lacking chlorine and methyl groups.
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS RN: 205240-63-7): Incorporates a trifluoromethyl group at position 6 instead of methyl. The strong electron-withdrawing nature of CF₃ may lower the electron density of the boronic acid, affecting cross-coupling efficiency .
  • 3-Chloro-2-methoxypyridine-4-boronic acid (CAS RN: 1073353-73-7): Chlorine at position 3 and boronic acid at position 4 alter regioselectivity in reactions. This structural isomer may exhibit distinct binding affinities in medicinal chemistry applications .

Boronic Acid Derivatives

Physical and Chemical Properties

Compound Name CAS RN Purity Molecular Weight Key Substituents Supplier/Reference
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid 2377608-02-9 98% 215.41 g/mol Cl (5), OMe (2), Me (6) Combi-Blocks
5-Methoxypyridine-3-boronic acid 850991-69-4 >97% 152.94 g/mol OMe (5) Kanto Reagents
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 205240-63-7 N/A 225.56 g/mol Cl (2), CF₃ (6) ECHEMI
3-Chloro-2-methoxypyridine-4-boronic acid 1073353-73-7 95% 187.57 g/mol Cl (3), OMe (2) Alfa Catalog

Stability and Handling

  • The target compound requires standard boronic acid storage conditions (dry, inert atmosphere), whereas its pinacol ester counterpart is stable at 0–6°C . In contrast, 2-methoxypyridine-4-boronic acid pinacol ester (CAS RN: 408502-23-8) mandates similar low-temperature storage to prevent decomposition .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound has been employed in synthesizing kinase inhibitors, leveraging its unique substitution pattern for target selectivity .

Biological Activity

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring with a chlorine atom, a methoxy group, and a boronic acid functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₇H₉BClNO₃
  • Molecular Weight : Approximately 189.52 g/mol
  • Structural Features : The presence of the chlorine and methoxy groups enhances the compound's reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Boronic acids, including this compound, are known to form reversible covalent bonds with hydroxyl groups in biomolecules. This property allows them to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The ability to modulate signaling pathways involved in cell proliferation and survival positions this compound as a candidate for anti-cancer therapies .

Key Mechanisms:

  • Enzyme Inhibition : Interacts with specific enzymes, leading to inhibition of their activity.
  • Reversible Binding : Forms reversible complexes with diols, which is significant in biosensor technology.
  • Modulation of Signaling Pathways : Influences pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antibacterial and Antiviral Properties : Boronic acids have shown efficacy against various bacterial and viral strains.
  • Use in Drug Development : Serves as a building block in the synthesis of more complex pharmaceutical agents.

Case Studies and Research Findings

Several studies highlight the biological activity of boronic acids and their derivatives:

  • Combination Therapies :
    • A study explored the use of boronic acids in combination with bortezomib for treating aggressive lymphomas, demonstrating enhanced efficacy against drug-resistant cancer cells .
    • Another ongoing trial investigates the combination of ixazomib with other agents for treating advanced sarcomas .
  • Mechanistic Studies :
    • Research has shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma treatments .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₇H₉BClNO₃Contains both chlorine and methoxy groups
2-Methoxy-6-methylpyridine-3-boronic acidC₇H₉BNO₃Lacks chlorine; primarily used as a coupling agent
2-Chloro-6-methylpyridine-3-boronic acidC₆H₇BClNO₂Similar structure but without methoxy group
5-Bromo-2-methoxy-6-methylpyridine-3-boronic acidC₇H₉BBrNO₃Bromine substitution instead of chlorine

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by Miyaura borylation. For example:
  • Halogenation : Introduce chlorine at the 5-position via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) in DMF .
  • Miyaura Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80–100°C .
  • Purification : Recrystallize from ethanol/water or use silica gel chromatography for >97% purity (as seen in analogous boronic acids) .
  • Optimization : Increase yields by adjusting catalyst loading (1–5 mol%), using anhydrous solvents, and maintaining inert atmospheres to prevent protodeboronation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substitution patterns. For example, methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) should align with calculated shifts from analogous pyridine derivatives .

  • Elemental Analysis : Compare experimental vs. theoretical C/H/N values (e.g., ±0.3% deviation acceptable; see Table 1) .

  • HPLC-UV : Assess purity using a C18 column with acetonitrile/water mobile phase; aim for >97% purity (as in ) .

  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

    Table 1. Elemental Analysis Example (Adapted from )

    ElementCalculated (%)Found (%)
    C48.1247.89
    H4.324.28
    N6.416.35

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridine ring influence cross-coupling reactivity?

  • Methodological Answer :
  • Electronic Effects : The methoxy group (electron-donating) at the 2-position reduces boron electrophilicity, potentially slowing transmetallation in Suzuki-Miyaura reactions. Counteract by using electron-deficient aryl halides as coupling partners .
  • Steric Hindrance : The 6-methyl group increases steric bulk, which may impede catalyst access. Optimize with bulky ligands (e.g., SPhos) and polar aprotic solvents (e.g., THF) .
  • Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures (60–100°C) to balance reactivity and side reactions .

Q. How should researchers address contradictions between theoretical and experimental spectral data?

  • Methodological Answer :
  • Step 1 : Verify NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
  • Step 2 : Re-examine synthesis conditions if elemental analysis deviates (>0.5% error). Recrystallize or chromatograph to remove impurities (e.g., residual Pd catalysts) .
  • Step 3 : Compare with literature data for structurally similar compounds (e.g., 2-Methoxy-5-pyridineboronic acid in ) to identify systematic shifts .

Q. What strategies stabilize this boronic acid against protodeboronation during storage?

  • Methodological Answer :
  • Storage Conditions : Store at 0–6°C under argon in amber glass vials to limit light/moisture exposure (as recommended for boronic esters in ) .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) in solution to inhibit radical degradation .
  • Lyophilization : Freeze-dry the compound and store in a desiccator with silica gel to prevent hydrolysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported vs. experimental melting points?

  • Methodological Answer :
  • Purity Check : Repurify via recrystallization (e.g., ethyl acetate/hexane) and re-measure. Impurities like unreacted starting materials can depress melting points .
  • Polymorphism : Test different crystallization solvents (e.g., methanol vs. acetone) to isolate stable polymorphs .
  • Instrument Calibration : Validate DSC or melting point apparatus using standard references (e.g., benzoic acid) .

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